Bassianolide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

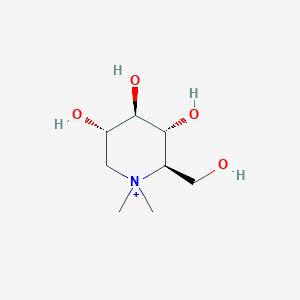

Bassianolide is a cyclooctadepsipeptide insecticide produced by the entomopathogenic fungi, Beauveria bassiana and Verticillium lecanii . The primary targets of this compound are major arthropod pests . This fungus is known to produce a wide variety of mycotoxins and enzymes in its spores that kill or inhibit the metabolic activity of pests .

Mode of Action

The entomopathogenic activity of Beauveria bassiana, the producer of this compound, requires the production of infection structures (appressoria), metabolites, proteins, and enzymes . These allow B. bassiana conidia to adhere to the host arthropod, penetrate the cuticle, proliferate in the hemocoel as blastospores (hyphal bodies capable of evading the host immune system ), and ultimately kill the host .

Biochemical Pathways

The biochemical pathways affected by this compound involve the production of infection structures, metabolites, proteins, and enzymes . These elements allow B. bassiana conidia to adhere to the host arthropod, penetrate the cuticle, and proliferate in the hemocoel . The downstream effects include the inhibition of the metabolic activity of pests, leading to their death .

Pharmacokinetics

It’s known that the fungus beauveria bassiana, which produces this compound, can adhere to its host, penetrate the host’s cuticle, and proliferate within the host This suggests that this compound may have effective absorption and distribution properties

Result of Action

The molecular and cellular effects of this compound’s action involve the production of infection structures, metabolites, proteins, and enzymes that allow B. bassiana conidia to adhere to the host arthropod, penetrate the cuticle, proliferate in the hemocoel, and ultimately kill the host . This compound and beauvericin were identified as the main metabolites in B. bassiana-infected larvae, indicating that they are likely major toxins of B. bassiana .

Action Environment

Numerous environmental and physiological factors, such as moisture, pH, humidity, temperature, atmospheric CO2 concentrations, and fungal spore load (colony forming unit/ml), spore viability, enzyme types in action, host plant chemistry and interactions, insect host species, and insect life stages, can speed up or slow down the microbial-mediated pest interaction in plants . The development of the fungus, sporulation, and multiplication within the host are all influenced by prevailing weather conditions and climate change .

Biochemical Analysis

Biochemical Properties

Bassianolide interacts with various enzymes and proteins to exert its effects. It is part of a cocktail of proteins, enzymes, organic acids, and bioactive secondary metabolites synthesized by Beauveria bassiana, which are responsible for the entomopathogenic activity and virulence .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause atonic symptoms in silkworm larvae, leading to their death .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the entomopathogenic activity of Beauveria bassiana .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bassianolide involves the formation of a cyclic tetramer of the depsipeptide D-α-hydroxyisovaleric acid and N-methyl-L-leucine . The synthetic route typically includes the following steps:

Formation of Linear Peptide: The linear peptide is synthesized using standard peptide coupling reactions.

Cyclization: The linear peptide undergoes cyclization to form the cyclic depsipeptide structure.

Purification: The final product is purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound is primarily achieved through fermentation processes using Beauveria bassiana . The fungus is cultured under controlled conditions to optimize the production of this compound. The fermentation broth is then extracted and purified to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Bassianolide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at specific positions within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Bassianolide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Beauvericin: Another cyclodepsipeptide produced by Beauveria bassiana with similar insecticidal properties.

Enniatin A: A related compound with antimicrobial and insecticidal activities.

Ferricrocin: An intracellular siderophore with roles in iron transport and storage.

Uniqueness of Bassianolide

This compound is unique due to its specific structure and potent insecticidal activity.

Properties

CAS No. |

64763-82-2 |

|---|---|

Molecular Formula |

C48H84N4O12 |

Molecular Weight |

909.2 g/mol |

IUPAC Name |

(3S,6R,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |

InChI |

InChI=1S/C48H84N4O12/c1-25(2)21-33-45(57)61-38(30(11)12)42(54)50(18)35(23-27(5)6)47(59)63-40(32(15)16)44(56)52(20)36(24-28(7)8)48(60)64-39(31(13)14)43(55)51(19)34(22-26(3)4)46(58)62-37(29(9)10)41(53)49(33)17/h25-40H,21-24H2,1-20H3/t33-,34-,35-,36-,37+,38+,39+,40+/m0/s1 |

InChI Key |

QVZZPLDJERFENQ-NKTUOASPSA-N |

SMILES |

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C |

Canonical SMILES |

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C |

Appearance |

White solid |

Synonyms |

(-)-Bassianolide; NSC 321804 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate](/img/structure/B19785.png)

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)